molecular formula C8H10F3N3 B1384298 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 832739-70-5

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1384298
CAS RN: 832739-70-5
M. Wt: 205.18 g/mol
InChI Key: TXOWANFTXFFOJK-UHFFFAOYSA-N
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Description

“2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 832739-70-5 . It has a molecular weight of 205.18 . The compound is a powder and is stored at room temperature .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3- (4′-arylazo)-pyrazolo pyrimidines via multicomponent reaction of hydrazine hydrate, 2- (arylhydrazono)malononitrile and β-diketones in presence of p-toluenesulphonic acid under solvent-free condition has been reported .


Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidines has been studied. For example, in C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .

Scientific Research Applications

Estrogen Receptor Antagonism

The compound has been identified as a selective estrogen receptor β (ERβ) full antagonist, which is significant in distinguishing the activities of the two estrogen receptors. This has implications in cancer research, particularly in understanding how estrogen can have opposite effects on tumors expressing ERα compared to ERβ .

Antibacterial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity against various bacterial strains, including Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents .

Antifungal Applications

These compounds have demonstrated antifungal activities against a range of fungi, indicating their potential use in agricultural fungicides or antifungal pharmaceuticals .

Synthesis Techniques

Advancements in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives have been made, which is crucial for the development of new compounds with potential applications in various fields of chemistry and pharmacology .

Pharmacological Functions

The pyrazole moiety, which is part of the compound’s structure, is known for its many pharmacological functions. This includes potential applications in drug development for various diseases .

Antitumor Activity

Trifluoromethyl-containing polysubstituted pyrimidine derivatives have been designed and synthesized with the aim of finding more effective anti-tumor drugs. These compounds have shown antiproliferative activity against several human tumor cell lines .

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 .

Future Directions

Pyrimidine derivatives have been the primary axis of biological activity. Especially heterocycles containing nitrogen atoms are found in many pharmaceuticals. The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle was first described in 1909 by Bulow and Haas . Over the years, the triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWANFTXFFOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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